3-Amino-2,4-difluorobutanoic acid
Description
3-Amino-2,4-difluorobutanoic acid is a fluorinated β-amino acid characterized by fluorine atoms at positions 2 and 4 of the butanoic acid backbone and an amino group at position 2. Fluorinated amino acids are often employed to enhance metabolic stability, modulate acidity, or mimic post-translational modifications (e.g., phosphorylation) due to fluorine’s electronegativity and steric effects .
Properties
Molecular Formula |
C4H7F2NO2 |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
3-amino-2,4-difluorobutanoic acid |
InChI |
InChI=1S/C4H7F2NO2/c5-1-2(7)3(6)4(8)9/h2-3H,1,7H2,(H,8,9) |
InChI Key |
SWUOEICWTULJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)F)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally related to 3-amino-2,4-difluorobutanoic acid, with key differences in fluorine substitution patterns, functional groups, and applications:
L-2-Amino-4-phosphono-4,4-difluorobutanoic Acid (F2Pab)
- Structure: Fluorines at positions 4 and 4, with a phosphono group replacing the carboxylic acid at position 3.
- Role : Acts as a phosphoserine mimetic in peptide synthesis. For example, it was incorporated into p53-derived peptides to generate antibodies recognizing both phosphorylated and unphosphorylated Ser6 residues .
- Key Data: Enhances antibody cross-reactivity due to its ability to mimic phosphorylated and non-phosphorylated states . Molecular formula: C₄H₈F₂NO₅P .
(R)-2-Amino-4,4-difluorobutanoic Acid
- Structure: Fluorines at positions 4 and 4, with an amino group at position 2.
- Role: Used in non-canonical amino acid studies for in vitro protein mutagenesis, enabling site-specific incorporation into proteins via aminoacyl-tRNAs .
- Key Data: Demonstrated compatibility with cell-free translation systems for engineering proteins with fluorinated side chains . Molecular formula: C₄H₇F₂NO₂ .
Ethyl 3-Amino-4,4-difluorobutanoate
- Structure: Ethyl ester derivative with fluorines at positions 4 and 4 and an amino group at position 3.
- Role : Intermediate in synthetic pathways for fluorinated bioactive molecules.
- Key Data: CAS: 1599057-72-3; Molecular formula: C₆H₁₁F₂NO₂ . Used in medicinal chemistry for ester-to-acid hydrolysis to generate active metabolites .
4-Bromo-4,4-difluorobutanoic Acid
- Structure : Bromine and fluorines at position 4, with a carboxylic acid group.
- Role: Halogenated analog for cross-coupling reactions or as a precursor in organofluorine synthesis.
- Key Data :
Structural and Functional Analysis
Fluorine Substitution Effects
- Positional Impact: 2,4-Difluoro vs. 4,4-Difluoro: The 2,4-difluoro configuration in the target compound likely increases acidity (pKa modulation) at the carboxylic acid group compared to 4,4-difluoro analogs, altering solubility and binding interactions. Phosphono vs. Carboxylic Acid: F2Pab’s phosphono group enables phosphorylation mimicry, whereas carboxylic acid derivatives (e.g., 4-bromo-4,4-difluorobutanoic acid) are more reactive in acyl transfer reactions .
Data Table: Comparative Overview
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